

# (4-Methylphenoxy)acetyl chloride molecular weight and formula

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Compound of Interest

Compound Name: (4-Methylphenoxy)acetyl chloride

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## In-Depth Technical Guide: (4-Methylphenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(4-Methylphenoxy)acetyl chloride**, a key intermediate in organic synthesis, with a focus on its physicochemical properties, synthesis, and applications in drug development, particularly in the context of lipid-lowering agents.

### **Core Compound Data**

**(4-Methylphenoxy)acetyl chloride** is a reactive acyl chloride derivative. Its properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	184.62 g/mol	[1]
IUPAC Name	2-(4-methylphenoxy)acetyl chloride	
CAS Number	15516-47-9	



## Synthesis of (4-Methylphenoxy)acetyl chloride

The synthesis of **(4-Methylphenoxy)acetyl chloride** is typically achieved by the chlorination of **(4-Methylphenoxy)acetic** acid. Two common methods are detailed below.

### **Experimental Protocol 1: Thionyl Chloride Method**

This is a widely used laboratory-scale method for the preparation of acyl chlorides from carboxylic acids.

#### Reaction:

(4-Methylphenoxy)acetic acid + SOCl<sub>2</sub> → (4-Methylphenoxy)acetyl chloride + SO<sub>2</sub> + HCl

#### Methodology:

- To a solution of (4-Methylphenoxy)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl<sub>2</sub>) in a 1:1.2 molar ratio.
- The reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for 2-4 hours, or until the evolution of HCl and SO<sub>2</sub> gases ceases.
- The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- After completion, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.
- The crude **(4-Methylphenoxy)acetyl chloride** can be purified by fractional distillation under high vacuum to yield the pure product.



Parameter	Condition
Solvent	Anhydrous Dichloromethane (DCM) or Toluene
Reactant Ratio	1.2 equivalents of Thionyl Chloride
Temperature	Reflux (40-80 °C, solvent dependent)
Reaction Time	2-4 hours

## **Experimental Protocol 2: Phosphorus Trichloride Method**

This method is an alternative to the thionyl chloride method and is also effective for the synthesis of acyl chlorides.

#### Reaction:

3 (4-Methylphenoxy)acetic acid + PCl<sub>3</sub> → 3 (4-Methylphenoxy)acetyl chloride + H<sub>3</sub>PO<sub>3</sub>

#### Methodology:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (4-Methylphenoxy)acetic acid.
- Slowly add phosphorus trichloride (PCI<sub>3</sub>) (approximately 0.4 equivalents) to the flask with stirring. The addition is exothermic, so cooling may be necessary.
- After the addition is complete, the reaction mixture is gently heated for 2-3 hours to drive the reaction to completion.
- The reaction mixture is then allowed to cool, and the product, (4-Methylphenoxy)acetyl
  chloride, is separated from the phosphorous acid byproduct by decantation or filtration.
- Purification is achieved by fractional distillation under reduced pressure.



Parameter	Condition
Reactant Ratio	0.4 equivalents of Phosphorus Trichloride
Temperature	Gentle heating (50-60 °C)
Reaction Time	2-3 hours

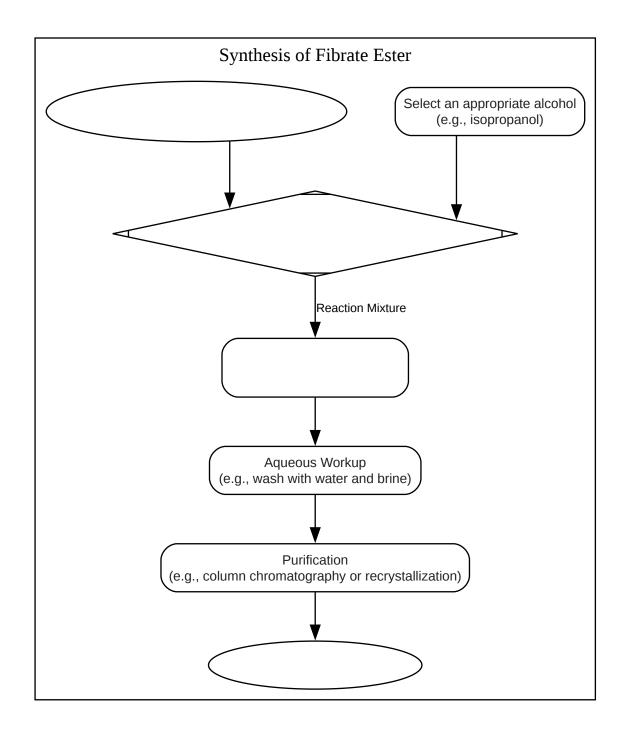
# Application in Drug Development: Synthesis of Fibrates and Mechanism of Action

**(4-Methylphenoxy)acetyl chloride** and its analogs are crucial precursors in the synthesis of fibrates, a class of amphipathic carboxylic acids used for treating hypercholesterolemia and hypertriglyceridemia. Fibrates act as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[2][3]

## **Experimental Workflow: Synthesis of a Fibrate Ester**

The following workflow illustrates the synthesis of a generic fibrate ester from a **(4-methylphenoxy)acetyl chloride** precursor.





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Caption: A generalized workflow for the synthesis of a fibrate ester via esterification of **(4-Methylphenoxy)acetyl chloride**.

## Signaling Pathway: Fibrate Activation of PPARa

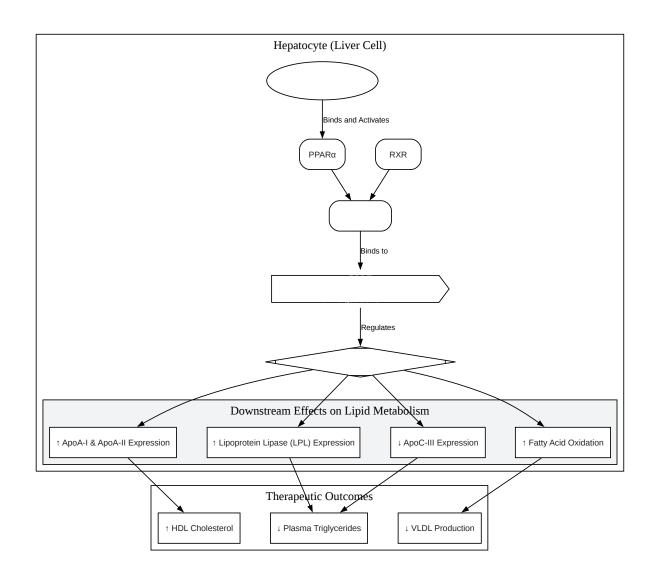






Fibrates exert their therapeutic effects by activating PPARα, which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their expression.[2][3][4]





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Caption: The signaling pathway of fibrates through PPAR $\alpha$  activation, leading to the regulation of genes involved in lipid metabolism.

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### References

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